N-Carboxymethanimine N-oxide
Description
Structure
3D Structure
Properties
CAS No. |
88673-22-7 |
|---|---|
Molecular Formula |
C2H3NO3 |
Molecular Weight |
89.05 g/mol |
IUPAC Name |
N-carboxymethanimine oxide |
InChI |
InChI=1S/C2H3NO3/c1-3(6)2(4)5/h1H2,(H,4,5) |
InChI Key |
VPMQKVHGVKOCFO-UHFFFAOYSA-N |
Canonical SMILES |
C=[N+](C(=O)O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N Carboxymethanimine N Oxide
Foundational Approaches to N-oxide Synthesis
The synthesis of nitrones, including N-Carboxymethanimine N-oxide, is primarily achieved through two classical and robust methods: the oxidation of corresponding nitrogen-containing precursors and the condensation of carbonyl compounds with N-substituted hydroxylamines. These foundational strategies have been the bedrock of nitrone chemistry for decades, offering reliable access to a wide array of nitrone structures.
The oxidation route typically involves the conversion of secondary amines or N,N-disubstituted hydroxylamines into the target nitrone. Conversely, the condensation pathway relies on the formation of a C=N double bond through the reaction of an aldehyde or ketone with an N-monosubstituted hydroxylamine (B1172632), a process that is often favored for its directness and milder conditions.
Direct Oxidation Strategies for N-Carboxymethanimine Precursors
While condensation is a more direct route to this compound, oxidation of a suitable precursor, such as an imine derived from glyoxylic acid and an amine, presents an alternative pathway. The oxidation of imines to nitrones can be a delicate process, as competitive oxidation of the C=N pi-system can lead to the formation of oxaziridines.
Peracid-Mediated Oxidations
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the oxidation of imines. The reaction mechanism involves the electrophilic attack of the peracid on the nitrogen atom of the imine. However, the selectivity between nitrone and oxaziridine (B8769555) formation is highly dependent on the substituents of the imine and the reaction conditions. For the synthesis of this compound, the direct oxidation of the corresponding imine with a peracid would need to be carefully optimized to favor N-oxidation over C=N bond oxidation.
Transition Metal-Catalyzed Oxidation Systems
Modern synthetic chemistry has seen the emergence of transition metal catalysts for the efficient and selective oxidation of nitrogen-containing compounds. Catalytic systems based on metals like rhenium, tungsten, and manganese have been successfully employed for the oxidation of imines and secondary amines to nitrones.
A notable example is the use of methyltrioxorhenium (MTO) in conjunction with a stoichiometric oxidant like urea-hydrogen peroxide (UHP). This system has proven to be highly effective for the chemoselective conversion of a wide range of imines to their corresponding nitrones in high yields. The application of such a catalytic system to an N-substituted imine of glyoxylic acid would be a promising route to this compound.
| Catalyst/Oxidant | Substrate | Product | Yield (%) | Reference |
| MTO / UHP | C-aryl, N-methyl imines | C-aryl, N-methyl nitrones | High | |
| Na₂WO₄ / H₂O₂ | N-alkyl-α-amino acids | Nitrones (via decarboxylative oxidation) | Good to High |
Condensation and Cycloaddition Pathways to this compound Frameworks
The most direct and widely employed method for the synthesis of nitrones derived from glyoxylic acid, such as this compound, is the condensation reaction between glyoxylic acid or its esters and an N-substituted hydroxylamine. This approach directly establishes the core nitrone functionality.
One study detailed the condensation of N-(3,4-dimethoxybenzyl)hydroxylamine with glyoxylic acid to yield the corresponding 1-carboxy-N-(3,4-dimethoxybenzyl)methanimine oxide. This reaction highlights the feasibility of using glyoxylic acid itself as the carbonyl component. Another work describes the formation of aldonitrones through the condensation of N-methylhydroxylamine with ethyl glyoxalate.
| Carbonyl Component | Hydroxylamine | Product | Conditions | Reference |
| Glyoxylic acid | N-(3,4-dimethoxybenzyl)hydroxylamine | 1-carboxy-N-(3,4-dimethoxybenzyl)methanimine oxide | Not specified | |
| Ethyl glyoxalate | N-methylhydroxylamine | Aldonitrone | Not specified | |
| Glyoxylic acid | (R)- and (S)-2-hydroxylamino-2-phenylethanols | Intermediary nitrones for cyclization | Not specified |
Furthermore, nitrones, including those derived from glyoxylic acid, are valuable 1,3-dipoles in cycloaddition reactions. These reactions, particularly with alkenes, lead to the formation of isoxazolidine (B1194047) rings, which are important heterocyclic scaffolds. The reactivity of glyoxylic acid-derived nitrones in such cycloadditions has been explored, demonstrating their utility in constructing more complex molecular architectures.
Stereoselective Synthesis and Chiral Induction in this compound Analogues
The development of stereoselective methods for nitrone synthesis and their subsequent reactions is a significant area of research. Chiral nitrones, including analogues of this compound, can be prepared from chiral precursors, such as chiral hydroxylamines or chiral aldehydes.
For instance, optically pure (5R)- and (5S)-5,6-dihydro-5-phenyl-2H-1,4-oxazin-2-one N-oxides, which are chiral, geometry-fixed α-alkoxycarbonylnitrones, have been synthesized. The synthesis involved the condensation of glyoxylic acid with chiral 2-hydroxylamino-2-phenylethanols, followed by cyclization. These chiral nitrones undergo highly stereoselective 1,3-dipolar cycloaddition reactions.
The use of chiral auxiliaries on the nitrone or the dipolarophile can also induce high levels of stereocontrol in cycloaddition reactions. Moreover, nucleophilic additions to chiral nitrones derived from amino acids have been shown to proceed with high diastereoselectivity, providing access to enantiomerically enriched hydroxylamines.
| Chiral Precursor/Method | Resulting Chiral Nitrone/Product | Stereoselectivity | Reference |
| (R)- and (S)-2-hydroxylamino-2-phenylethanols + Glyoxylic acid | (5R)- and (5S)-5,6-dihydro-5-phenyl-2H-1,4-oxazin-2-one N-oxides | High (chiral precursors) | |
| Chiral glyoxylic nitrone + Alkyl radicals | α-Amino acids | High stereocontrol | |
| Chiral nitrones + Ketene silyl (B83357) acetals | 1,3-adducts | High diastereoselectivity |
Advanced Spectroscopic and Structural Elucidation of N Carboxymethanimine N Oxide
Vibrational Spectroscopy: Infrared (IR) and Raman Characterization of N-Carboxymethanimine N-oxide
Analysis of Imine (C=N) and Carboxyl (C=O) Stretching Frequencies
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the analysis of the IR spectrum focuses on the characteristic stretching frequencies of the imine (C=N) and carboxyl (C=O) groups.
The carbonyl (C=O) stretching vibration in carboxylic acids typically gives rise to a strong and distinct absorption band. For carboxylic acid dimers, this band is generally observed in the region of 1710 cm⁻¹. The presence of conjugation can lower the C=O stretching frequency. The imine (C=N) group also exhibits a characteristic stretching absorption, although it is generally weaker than the C=O band.
The N-O stretching vibration in N-oxides is also a key diagnostic feature. In various alkaloid N-oxides, characteristic signals for N-O group vibrations have been recorded in the range of 928 cm⁻¹ to 971 cm⁻¹.
A hypothetical summary of the expected prominent IR absorption bands for this compound is presented below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| O-H (Carboxylic Acid) | Stretching (H-bonded) | 3300-2500 | Strong, Broad |
| C=O (Carboxyl) | Stretching | ~1710 | Strong |
| C=N (Imine) | Stretching | 1690-1640 | Medium to Weak |
| N-O (N-oxide) | Stretching | 970-930 | Medium |
Mass Spectrometry (MS) of this compound
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elucidating the structure of compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The ability of HRMS to distinguish between ions with very similar nominal masses is crucial for the unambiguous identification of a compound.
For this compound (C₂H₃NO₃), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements.
| Element | Isotope | Mass (amu) |
| Carbon | ¹²C | 12.00000 |
| Hydrogen | ¹H | 1.00783 |
| Nitrogen | ¹⁴N | 14.00307 |
| Oxygen | ¹⁶O | 15.99491 |
Based on these values, the theoretical monoisotopic mass of the neutral molecule [M] is 89.01130 Da. The exact mass of the protonated molecule [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI), would be 89.01130 + 1.00783 = 90.01913 Da.
Elucidation of Fragmentation Pathways via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. The resulting fragmentation pattern provides detailed structural information.
For N-oxides, a characteristic fragmentation pathway involves the loss of an oxygen atom ([M+H-O]⁺) or a hydroxyl radical ([M+H-OH]⁺). The behavior of N-oxides in the mass spectrometer can be influenced by the ionization source, with deoxygenation sometimes being observed.
A plausible fragmentation pathway for protonated this compound ([M+H]⁺) in an MS/MS experiment could involve the following steps:
Loss of water (H₂O): From the carboxylic acid group.
Loss of carbon monoxide (CO): Following the initial water loss.
Loss of the N-oxide oxygen: A characteristic fragmentation for N-oxides.
A table summarizing potential major fragment ions of this compound in an MS/MS experiment is provided below.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 90.01913 | H₂O | 72.00853 | [C₂H₂NO₂]⁺ |
| 90.01913 | CO₂ | 46.02943 | [CH₄NO]⁺ |
| 90.01913 | O | 74.02438 | [C₂H₄NO₂]⁺ |
| 72.00853 | CO | 44.01893 | [CH₂NO]⁺ |
X-ray Crystallographic Analysis of this compound and Related Derivatives
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, the analysis of related structures provides insight into its expected solid-state conformation.
Determination of Solid-State Molecular Conformation and Bond Parameters
The solid-state structure of this compound would be influenced by the geometries of its functional groups. The carboxylic acid group is planar, and the N-oxide group can also confer planarity to adjacent atoms. The N-O bond length in N-oxides is a parameter of interest, with values around 1.305 Å to 1.318 Å being reported for related compounds. In coordination compounds, the N-O bond length can vary, for instance, from 1.333 Å to 1.363 Å in different tin complexes of 4-methylpyridine (B42270) N-oxide.
A hypothetical table of selected bond lengths and angles for this compound, based on data from related structures, is presented below.
| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |
| C=O | ~1.23 | O=C-O | ~125 |
| C-O (H) | ~1.31 | C-O-H | ~109 |
| C=N | ~1.28 | C-C=N | ~120 |
| N-O | ~1.31 | C=N-O | ~118 |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
In the solid state, molecules of this compound are expected to engage in various intermolecular interactions that dictate the crystal packing. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). Carboxylic acids commonly form hydrogen-bonded dimers in the solid state.
The N-oxide group is a potent hydrogen and halogen bond acceptor. The oxygen atom of the N-oxide can participate in hydrogen bonding, and in some cases, can act as a multiple acceptor in complex networks. These interactions play a crucial role in the self-assembly of molecules in the crystal lattice.
The crystal packing of this compound would likely be dominated by a network of hydrogen bonds involving the carboxylic acid and N-oxide functionalities, leading to the formation of sheets or more complex three-dimensional architectures.
Electronic Absorption and Emission Spectroscopy of this compound
The electronic spectroscopy of this compound, a nitrone derivative featuring a carboxylic acid moiety, is governed by the electronic transitions within the C=N-O chromophore and influenced by the carboxyl substituent. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its spectroscopic characteristics can be inferred from the well-established principles of nitrone and N-oxide photophysics.
The electronic absorption spectrum of this compound is expected to be characterized by two primary types of transitions: a high-intensity π → π* transition and a lower-intensity n → π* transition. The nitrone functional group (C=N-O) itself is a chromophore, and its electronic behavior is analogous to other compounds containing tertiary amine N-oxides.
The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the C=N double bond. This is typically a high-energy, allowed transition, resulting in a strong absorption band in the ultraviolet region. For simple, non-aromatic nitrones, this band is generally observed at shorter wavelengths. The presence of the adjacent carboxyl group in this compound is expected to cause a slight bathochromic (red) shift of this absorption maximum compared to a simple alkyl nitrone, due to electronic delocalization.
The n → π* transition corresponds to the excitation of an electron from a non-bonding orbital (specifically, the lone pair on the oxygen atom) to the π* antibonding orbital. These transitions are typically symmetry-forbidden, resulting in weak absorption bands that appear at longer wavelengths than the π → π* transitions. The solvent environment can significantly influence the position of this band; polar, protic solvents can lead to a hypsochromic (blue) shift due to stabilization of the non-bonding orbital in the ground state.
Detailed studies on aryl nitrones have shown intense absorption bands, with molar absorptivity (ε) values around 20,000 L·mol⁻¹·cm⁻¹, which are attributed to intramolecular charge transfer. For this compound, which lacks an extensive aromatic system, the molar absorptivity for the π → π* transition is expected to be lower. Based on data for cyclic keto-nitrones, which bear some structural resemblance, an absorption maximum (λmax) in the range of 240-270 nm can be anticipated for the primary π → π* transition.
Table 1: Predicted Electronic Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Notes |
| π → π | ~250 - 270 | > 10,000 | Intense absorption characteristic of the nitrone chromophore. |
| n → π | ~300 - 330 | < 1,000 | Weak, longer-wavelength absorption, subject to solvent shifts. |
Regarding emission spectroscopy, many nitrones and N-oxides are not strongly fluorescent. The introduction of an N-oxide group can, in some systems, lead to a significant decrease in luminescence intensity and quantum yield. Often, the excited states of N-oxides are non-emissive under normal conditions due to rapid, non-radiative decay pathways, such as rearrangement on the singlet excited state surface.
However, fluorescence can sometimes be induced. For instance, certain heteroaromatic N-oxides become emissive upon acylation. For this compound, any potential fluorescence would likely be weak. If emission were to occur, it would be expected from the relaxation of the S₁ (likely the n → π*) state. The emission maximum would be found at a longer wavelength than the absorption, with a significant Stokes shift. The presence of the carboxylic acid group could potentially influence emission through intermolecular hydrogen bonding, which might provide a pathway for non-radiative decay, further quenching fluorescence.
Table 2: Predicted Fluorescence Properties for this compound
| Property | Predicted Value / Characteristic | Notes |
| Fluorescence | Weak to non-fluorescent | Consistent with many acyclic nitrones and N-oxides. |
| Excitation Maximum (λex) | ~250 - 270 nm | Corresponding to the main π → π* absorption band. |
| Emission Maximum (λem) | > 350 nm | Hypothetical, assuming some emission occurs. |
| Quantum Yield (ΦF) | Very low | Non-radiative decay pathways are expected to dominate. |
Note: The data in this table are predictive and based on the general photophysical behavior of analogous compounds. Specific experimental verification is required.
Reactivity and Reaction Mechanisms of N Carboxymethanimine N Oxide
Oxidative Reactivity of the N-oxide Functionality in N-Carboxymethanimine N-oxide
The oxygen atom of the nitrone group in this compound is electron-rich and can act as an oxidizing agent under appropriate conditions. This oxidative capacity is a characteristic feature of N-oxides in general.
Electron Transfer Mechanisms and Redox Potentials
Role as a Co-oxidant or Stoichiometric Oxidant in Metal-Catalyzed Reactions
A significant application of N-oxides in organic synthesis is their use as co-oxidants, particularly in metal-catalyzed oxidation reactions. A well-known example is the use of N-methylmorpholine N-oxide (NMO) to regenerate a catalytic amount of osmium tetroxide in dihydroxylation reactions. In a similar vein, this compound could potentially serve as a stoichiometric or catalytic oxidant. In a hypothetical metal-catalyzed cycle, the metal catalyst (in a low oxidation state) would be oxidized by the nitrone, which in turn transfers its oxygen atom to the substrate. The reduced form of the nitrone (the corresponding imine) would be a byproduct. The efficiency of such a process would depend on the coordination of the nitrone to the metal center and the kinetics of the oxygen transfer.
Reductive Transformations of this compound
The N-O bond in this compound is susceptible to reduction by various chemical and electrochemical methods, leading to the formation of the corresponding imine or further reduced products.
Chemical and Electrochemical Reduction of the N-O Bond
A range of reducing agents can effect the deoxygenation of nitrones. These include metal-based reagents and non-metal-based systems. For instance, diboron (B99234) reagents like bis(pinacolato)diboron (B136004) have been shown to be effective for the reduction of various N-oxides. Another sustainable approach involves the use of iodide in the presence of formic acid, where the iodide acts as a catalyst for the deoxygenation. The reduction of N-oxides can also be achieved electrochemically, typically involving the transfer of electrons to the nitrone, leading to the cleavage of the N-O bond. The specific conditions for the reduction of this compound would need to be determined experimentally, but the general principles of nitrone reduction would apply.
Table 1: Common Reagents for the Reduction of N-Oxides
| Reagent Class | Specific Examples | General Observations |
|---|---|---|
| Boron-based | Bis(pinacolato)diboron (B₂pin₂) | Facile reduction under mild conditions. |
| Phosphorus-based | Triphenylphosphine (PPh₃) | Often requires elevated temperatures. |
| Sulfur-based | Sodium dithionite (B78146) (Na₂S₂O₄) | Effective for a range of N-oxides. |
| Catalytic Systems | Iodide / Formic Acid | Sustainable and efficient method. |
Generation of Transient Reactive Species Upon Reduction
The primary product of the reduction of this compound is N-carboxymethanimine. This imine is a transient species that can be susceptible to further reactions, such as hydrolysis to form glyoxylic acid and hydroxylamine (B1172632), or it could be trapped by other reagents present in the reaction mixture. The generation of such reactive intermediates is a key aspect of the reductive chemistry of nitrones and can be exploited for synthetic purposes.
Nucleophilic Addition Reactions to the Imine Moiety of this compound
The carbon atom of the nitrone functional group in this compound is electrophilic and, analogous to a carbonyl group, is susceptible to attack by nucleophiles. This reaction is a fundamental transformation of nitrones, leading to the formation of α-substituted hydroxylamines.
The addition of a nucleophile (Nu⁻) to the imine carbon results in the formation of a new carbon-nucleophile bond, with the negative charge being localized on the oxygen atom of the resulting hydroxylamine derivative. The presence of the adjacent carboxyl group in this compound is expected to enhance the electrophilicity of the imine carbon, potentially facilitating these addition reactions. A wide variety of nucleophiles can participate in this transformation, including organometallic reagents, enolates, and cyanide.
Table 2: Potential Nucleophilic Addition Reactions to this compound
| Nucleophile | Reagent Example | Expected Product Structure |
|---|---|---|
| Organolithium | R-Li | α-Alkyl/Aryl-N-(carboxymethyl)hydroxylamine |
| Grignard Reagent | R-MgBr | α-Alkyl/Aryl-N-(carboxymethyl)hydroxylamine |
| Enolate | Lithium enolate of a ketone | β-Hydroxy-α-(N-(carboxymethyl)amino)ketone |
| Cyanide | KCN / H⁺ | α-(N-(carboxymethyl)amino)nitrile |
These reactions provide a versatile route to a range of functionalized amino acid precursors, highlighting the synthetic utility of the nucleophilic addition to the nitrone moiety of this compound.
Cycloaddition Reactions Involving this compound (e.g., 1,3-Dipolar Cycloadditions)
The most prominent reaction of nitrones, including this compound, is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition. In this pericyclic reaction, the nitrone (acting as a 4π electron component) reacts with a dipolarophile (a 2π electron component), such as an alkene or alkyne, to form a five-membered heterocyclic ring, typically an isoxazolidine (B1194047) or isoxazoline, respectively. This reaction is highly valuable in organic synthesis as it allows for the construction of complex heterocyclic systems with high stereospecificity.
The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. Generally, for electron-rich alkenes, the dominant interaction is between the HOMO of the dipolarophile and the LUMO of the nitrone, leading to 5-substituted isoxazolidines. Conversely, with electron-poor alkenes, the HOMO of the nitrone and the LUMO of the dipolarophile interaction prevails, favoring the formation of 4-substituted isoxazolidines. The presence of the electron-withdrawing carboxylic acid group in this compound would lower the energy of both the HOMO and LUMO of the nitrone, potentially influencing the regiochemical outcome. Lewis acids can also be employed to reverse the regioselectivity of nitrone cycloadditions.
The stereochemistry of the alkene is typically retained in the product. However, the reaction can produce both endo and exo diastereomers. The diastereoselectivity is often dependent on the specific reactants, solvents, and reaction conditions.
| Dipolarophile | Expected Major Regioisomer | Product Class |
|---|---|---|
| Styrene (Electron-rich) | 5-Phenylisoxazolidine-3-carboxylic acid | Isoxazolidine |
| Methyl acrylate (B77674) (Electron-poor) | 4-Methoxycarbonylisoxazolidine-3-carboxylic acid | Isoxazolidine |
| Phenylacetylene | 5-Phenyl-2,5-dihydroisoxazole-3-carboxylic acid | Isoxazoline |
Rearrangement Reactions of this compound (e.g., Meisenheimer Rearrangement Analogues)
Nitrones can undergo various rearrangement reactions, often induced by heat or acid catalysis. A notable rearrangement is the thermal conversion of certain nitrones to amides, which is thought to proceed through an intermediate oxaziridine (B8769555).
While the classic Meisenheimer rearrangement involves the - or -sigmatropic shift in tertiary amine N-oxides, analogous rearrangements in nitrones are not common. However, other types of rearrangements are known. For instance, N-vinyl nitrones have been shown to undergo thermal rearrangements to yield spiroisoxazolines. Additionally, the cycloadducts resulting from the 1,3-dipolar cycloaddition of nitrones can undergo subsequent thermal rearrangements. For this compound, rearrangement could potentially lead to the formation of oxaziridine-2-carboxylic acid, which might then rearrange further to form N-formylglycine.
Some nitrones have been shown to undergo rearrangement to form benzoxazoles in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).
Acid-Base Properties and Protonation Equilibria of this compound
This compound possesses both an acidic functional group (carboxylic acid) and a basic site (the oxygen atom of the nitrone). The oxygen atom of the nitrone function is the primary site of protonation. The basicity of the nitrone oxygen is influenced by the substituents on the nitrogen and carbon atoms. Cyclic nitrones have been noted to exhibit greater stability towards both acids and bases compared to their acyclic counterparts.
The carboxylic acid group is a Brønsted-Lowry acid and will deprotonate to form a carboxylate anion. The acidity of this group is influenced by the electron-withdrawing nature of the adjacent imine N-oxide moiety. Electron-withdrawing groups tend to increase the acidity of carboxylic acids.
Therefore, this compound can exist in different protonation states depending on the pH of the medium: a cationic form at low pH (protonated at both the nitrone oxygen and the carboxylic acid is in its neutral form), a zwitterionic form (protonated nitrone oxygen and deprotonated carboxylate), a neutral form (deprotonated carboxylic acid), and an anionic form at high pH (deprotonated at the carboxylic acid). In mildly acidic conditions, protonation of the nitrone oxygen can increase its electrophilicity.
| Functional Group | Acid/Base Character | Expected pKa Range |
|---|---|---|
| Carboxylic Acid (-COOH) | Acidic | ~2-4 |
| Nitrone Oxygen (=N+(O-)-) | Basic | ~3-5 (for the conjugate acid) |
Photochemical Reactivity and Photoinduced Transformations of this compound
The photochemical reactivity of nitrones is a well-studied area. Upon irradiation with UV light, the most common transformation for nitrones is the isomerization to an oxaziridine. This reaction is often reversible, with the oxaziridine reverting to the nitrone upon heating.
The oxaziridine intermediate can be unstable and undergo further reactions. One common subsequent reaction is the rearrangement of the oxaziridine to an amide. For this compound, photoirradiation would likely lead to the formation of oxaziridine-2-carboxylic acid. This intermediate could then potentially rearrange to yield N-formylglycine.
Recent studies have explored the use of visible light, sometimes in the presence of a photoredox catalyst, to effect transformations of nitrones. These methods provide milder conditions for reactions such as the formation of amides from nitrones. The specific photochemical behavior of this compound would depend on the wavelength of light used and the reaction conditions.
Computational and Theoretical Investigations of N Carboxymethanimine N Oxide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of molecules like N-Carboxymethanimine N-oxide. These methods provide insights into the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed frontier orbitals, and their energy gap is a critical determinant of a molecule's chemical reactivity and kinetic stability.
For nitrones, the HOMO is typically a π-type orbital with significant contributions from the p-orbitals of the carbon, nitrogen, and oxygen atoms of the C=N-O group. The LUMO is usually a π* anti-bonding orbital. The energy difference between these orbitals influences the molecule's ability to participate in various chemical reactions, particularly cycloadditions.
Computational studies on formaldonitrone, a close analog, have characterized the nature and spectral position of its vertical excited states using multireference methods. It was found that the energy ordering of these excited states is sensitive to the level of theory, specifically the inclusion of dynamical correlation. Frontier molecular orbital analysis of nitrones in the context of cycloaddition reactions shows that the polarization of the π-bond decisively facilitates the reaction.
| Orbital | Typical Character | Significance |
| HOMO | π-type (C=N-O) | Electron-donating ability, reactivity in cycloadditions |
| LUMO | π*-type (C=N-O) | Electron-accepting ability, reactivity with nucleophiles |
| HOMO-LUMO Gap | Energy Difference | Indicator of chemical reactivity and kinetic stability |
This table provides a generalized overview based on studies of nitrones.
The N-oxide group imparts a significant zwitterionic character to the molecule, with a formal positive charge on the nitrogen and a negative charge on the oxygen. This leads to a large dipole moment and a highly polar nature.
The distribution of charges can be visualized using electrostatic potential (ESP) maps, which show regions of positive and negative potential on the molecule's surface. For a molecule like this compound, the ESP map would be expected to show a region of high negative potential around the oxygen atom of the N-oxide group and the carboxyl group, making these sites susceptible to electrophilic attack or hydrogen bonding. The region around the hydrogen atoms would exhibit a positive potential.
The nature of the N-O bond in the N-oxide group is best described as a dative covalent bond with a significant contribution from O→N back-donation. This back-donation can be of the π-electron type when the substituents allow for it, which influences the bond order to be greater than one.
Density Functional Theory (DFT) Studies on Conformational Landscapes and Isomerism
Density Functional Theory (DFT) is a widely used computational method to investigate the geometries, energies, and properties of molecules. For a flexible molecule like this compound, DFT can be used to explore its conformational landscape and identify the most stable isomers.
Rotation around the single bonds, particularly the C-C and C-N bonds, can lead to different conformers. The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the carboxyl hydrogen and the N-oxide oxygen.
Studies on related imines and their derivatives have successfully employed DFT to analyze conformational isomerism. For this compound, one would expect to find multiple local minima on the potential energy surface corresponding to different rotational isomers (rotamers). The relative energies of these conformers would determine their population distribution at a given temperature. Quantum chemical calculations on oxime radicals, which are structurally related, show that E/Z isomerization occurs much more readily than in the corresponding oximes.
| Isomer Type | Description | Key Factors |
| Conformational Isomers (Rotamers) | Different spatial arrangements due to rotation around single bonds. | Steric hindrance, intramolecular hydrogen bonding, dipole-dipole interactions. |
| Geometric Isomers (E/Z) | Different arrangements around the C=N double bond. | The relative orientation of the carboxyl group and the hydrogen on the imine carbon. |
This table outlines the expected types of isomerism for this compound based on general chemical principles.
Theoretical Elucidation of Reaction Pathways and Transition States for this compound Transformations
Theoretical calculations are crucial for understanding the mechanisms of chemical reactions, including identifying transition states and determining activation energies. For this compound, a key reaction type would be [3+2] cycloaddition, a characteristic reaction of nitrones.
DFT calculations have been extensively used to study the mechanism of [3+2] cycloadditions of nitrones with various dipolarophiles. These studies show that the reaction can proceed through a concerted or a stepwise mechanism, depending on the substituents and the solvent. The presence of electron-withdrawing groups on the dipolarophile can favor a non-synchronous or even a two-step mechanism.
For this compound, the carboxyl group would likely influence the regioselectivity and stereoselectivity of its cycloaddition reactions. Theoretical modeling could predict the most favorable reaction pathways and the structures of the resulting heterocyclic products.
Another important transformation is the photochemical conversion of nitrones to oxaziridines. Computational studies on formaldonitrone have shown that this process occurs on an ultrafast timescale (femtoseconds) following photoexcitation. The reaction coordinate involves stretching of the C-N and N-O bonds and pyramidalization at the nitrogen atom.
Molecular Dynamics Simulations to Understand this compound Behavior in Solution and Solid States
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in a condensed phase, such as in solution or in the solid state. These simulations model the movement of atoms and molecules over time, allowing for the study of solvation effects, conformational dynamics, and intermolecular interactions.
For a zwitterionic and polar molecule like this compound, MD simulations in water would reveal the nature of its hydration shell. The simulations would likely show strong hydrogen bonding between the N-oxide oxygen and carboxyl group with water molecules.
MD simulations can also be used to study the conformational flexibility of the molecule in solution, showing the transitions between different rotamers. In the solid state, MD simulations could help in understanding the crystal packing and the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.
Predicted spectroscopic data for this compound would be based on calculations for related nitrone structures.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic strong absorptions would be expected for the C=O stretch of the carboxylic acid, the C=N stretch, and the N-O stretch of the N-oxide group. Theoretical studies on isocyanic acid (HNCO), a structural fragment, have provided detailed analysis of its vibrational spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The chemical shifts would be sensitive to the electronic environment of each nucleus and the conformation of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. Nitrones typically exhibit a π→π* transition at lower wavelengths and a weaker n→π* transition at higher wavelengths.
| Spectroscopic Technique | Predicted Key Features for this compound |
| IR Spectroscopy | Strong C=O stretch, C=N stretch, and N-O stretch. O-H stretch from the carboxyl group. |
| NMR Spectroscopy | Distinct chemical shifts for the imine proton and the protons of the carboxyl group. Carbon signals for the imine, carboxyl, and other carbons. |
| UV-Vis Spectroscopy | π→π* and n→π* electronic transitions characteristic of the nitrone chromophore. |
This table summarizes the expected spectroscopic features based on the functional groups present and data from related compounds.
Synthetic Applications and Broader Research Utility of N Carboxymethanimine N Oxide
N-Carboxymethanimine N-oxide as a Versatile Synthetic Intermediate
Precursor to Nitrogen-Containing Heterocyclic Compounds
Information on the use of this compound as a starting material for the synthesis of heterocyclic structures is not available in published literature.
Building Block for the Construction of Complex Organic Molecules
There is no documented evidence of this compound being employed as a building block in the assembly of more complex organic frameworks.
Role of this compound in Catalytic Oxidation Cycles
Regeneration of Catalytic Species
No studies have been found that describe or suggest a role for this compound in the regeneration of catalysts in oxidation reactions.
Development of New Selective Oxidation Methodologies
Research detailing the application of this compound in the development of novel selective oxidation methods could not be identified.
Exploration of this compound Derivatives in Advanced Materials Research
There is no available research on the synthesis or study of derivatives of this compound for applications in the field of advanced materials.
This compound as a Component in Chemical Biology Probes (e.g., redox-responsive functionalities for in vitro applications)
The N-oxide functional group, a key feature of this compound, offers significant potential in the design of chemical biology probes, particularly those engineered to respond to changes in the cellular redox environment. The inherent redox reactivity of the N-oxide moiety allows for its application as a trigger in various sensing and imaging platforms for in vitro studies. Molecules incorporating N-oxide functionalities can be designed to undergo specific chemical transformations under defined redox conditions, making them valuable tools for investigating biological processes where redox state is a critical factor.
A primary application of the N-oxide group in chemical biology probes is for sensing and imaging hypoxic environments. Hypoxia, a condition of low oxygen supply, is a hallmark of various pathological states, including solid tumors and ischemic tissues. Probes containing an N-oxide trigger can be designed to be "activated" under hypoxic conditions. This activation often involves the bioreduction of the N-oxide group, a process catalyzed by enzymes such as cytochrome P450 reductases that are upregulated in the absence of sufficient oxygen. This reduction can lead to a distinct change in the probe's properties, such as its fluorescence or photoacoustic signal, enabling the detection and imaging of hypoxic cells in vitro.
For instance, research has led to the development of bioreducible N-oxide-based probes for photoacoustic imaging of hypoxia. These probes remain in a quenched or "off" state under normal oxygen levels. In hypoxic conditions, the N-oxide component is enzymatically reduced, leading to the generation of a spectrally distinct product that can be detected. This mechanism provides high selectivity for hypoxic environments in vitro.
Furthermore, the redox chemistry of N-oxides is being explored in probes designed to interact with specific cellular redox species. One area of investigation involves the development of N-oxide-based fluorescent probes that can selectively oxidize ferrous ions (Fe(II)). This is particularly relevant to the study of ferroptosis, a form of iron-dependent programmed cell death. By selectively oxidizing Fe(II), these probes can act as inhibitors of ferroptosis, providing a new class of chemical tools to study this cellular process.
The versatility of the N-oxide functionality also extends to its use in bioorthogonal chemistry for prodrug activation and the development of self-immolative spacers. While the primary trigger in some of these systems may be an external agent, the underlying reactivity of the N-oxide is crucial. This highlights the broad utility of N-oxide chemistry in creating sophisticated probes and delivery systems for chemical biology.
The table below summarizes key research findings related to the application of N-oxide functionalities in chemical biology probes for in vitro applications.
| Probe Type | Redox-Responsive Mechanism | Application | Key Finding | References |
| Hypoxia-Responsive Probe | Enzymatic reduction of N-oxide in the absence of oxygen. | Imaging of hypoxic cells. | Reduction of the N-oxide produces a spectrally distinct product for photoacoustic imaging. | |
| Ferroptosis-Inhibiting Probe | Selective oxidation of Fe(II) by the N-oxide probe. | Studying and inhibiting ferroptosis. | N-oxide-based fluorescent probes can serve as ferroptosis inhibitors. | |
| Chemiluminescent Probe | Heme-catalyzed reduction of N-oxide. | Sensing of heme and hemoglobin. | The catalytic nature of heme-mediated N-oxide reduction can be used for signal amplification. | |
| Bioorthogonal Decaging System | Reaction of N-oxide with a specific trigger (e.g., silylborane). | Prodrug activation and payload release. | N-oxide-masked self-immolative spacers allow for traceless release of molecules. |
Future Directions and Challenges in N Carboxymethanimine N Oxide Research
Development of Novel and Highly Efficient Synthetic Routes
A primary challenge in studying N-Carboxymethanimine N-oxide is its synthesis. General methods for producing nitrones often involve the oxidation of secondary amines or imines. For instance, a metal-free protocol using Oxone as the oxidant has been effective for converting secondary amines to nitrones, and catalyst-free H₂O₂ oxidation of benzylic secondary amines also yields C-aryl nitrones. However, the N-carboxy functionality introduces potential complications, such as decarboxylation or other side reactions under oxidative conditions.
Future research must focus on developing mild, chemoselective synthetic methods that preserve the core structure. A promising, albeit challenging, avenue could be the controlled oxidation of N-substituted hydroxamic acids, which have been proposed to generate transient 1-acyl nitrones. Another approach could involve direct N-oxidation of the corresponding N-carboxymethanimine, though the stability of this imine precursor is also a concern. The development of catalytic systems, perhaps leveraging rhenium-based catalysts known for efficient N-oxide formation from tertiary amines, could provide a pathway to higher yields and milder reaction conditions. The goal is to establish a reliable and scalable route to allow for broader investigation of its properties and reactivity.
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
Nitrones are well-established as versatile 1,3-dipoles in cycloaddition reactions and as electrophiles in nucleophilic additions. The fundamental reactivity of the nitrone core in this compound is expected to follow these patterns. However, the N-carboxy group is predicted to significantly modulate this reactivity, a key area for future exploration. This electron-withdrawing group could enhance the electrophilicity of the nitrone carbon, potentially accelerating nucleophilic additions.
The most significant unexplored area is the participation of the carboxyl group itself in intramolecular transformations. Researchers could investigate possibilities such as:
Intramolecular Cycloadditions: If an appropriate unsaturated tether were appended to the molecule, the potential for novel intramolecular cycloadditions could be explored, leading to complex heterocyclic scaffolds.
Decarboxylation Reactions: Understanding the conditions under which the molecule undergoes decarboxylation is crucial. This could be a decomposition pathway to avoid or a strategic step to be harnessed for generating other reactive species.
Influence on Stereoselectivity: In reactions forming new stereocenters, the carboxyl group could act as a directing group, influencing the stereochemical outcome, particularly in the presence of metal catalysts.
Integration of this compound into Complex Catalytic Systems
Heteroaromatic N-oxides have found significant use in asymmetric catalysis, acting as powerful Lewis basic organocatalysts that can activate organosilicon reagents. A major future direction would be to design and synthesize chiral derivatives of this compound for similar applications. The carboxyl group could serve as an additional coordination site for a metal center or as a hydrogen-bond donor/acceptor to help organize the transition state in an organocatalytic reaction, enhancing stereocontrol.
Another avenue involves its use as a ligand in transition metal catalysis. The nitrone moiety, together with the carboxylate, could form a novel bidentate ligand, with the electronic properties tunable by modifying the substituents. Furthermore, the broader class of amine N-oxides, such as N-methylmorpholine N-oxide (NMMO), are used as stoichiometric sacrificial oxidants in catalytic cycles like the Upjohn dihydroxylation to regenerate the primary catalytic oxidant. Investigating whether this compound or its derivatives can function in a similar capacity in different oxidative transformations is a worthwhile pursuit.
Application of Advanced Spectroscopic and Imaging Techniques for Real-time Studies
Given its potential as a reactive intermediate, studying this compound presents a significant analytical challenge. Advanced analytical techniques will be indispensable. High-resolution mass spectrometry, particularly coupled with liquid chromatography (LC-Q-ToF-MS), has been successfully used to identify and characterize various alkaloid N-oxides by confirming the presence of the additional oxygen atom. Similarly, Fourier-transform infrared (FT-IR) spectroscopy can identify the characteristic N-O bond vibrations.
The primary challenge will be to study the compound in real-time if it proves to be transient. Future directions would involve the use of time-resolved spectroscopic techniques, such as flow NMR or rapid-injection mass spectrometry, to monitor its formation and subsequent reactions in situ. This would allow for the kinetic analysis of its reactions and provide direct evidence for its role in a proposed mechanism, moving beyond simple trapping experiments.
Synergistic Approaches Combining Experimental and Computational Methodologies
For a molecule like this compound, where experimental data is scarce, a synergistic approach combining computational and experimental chemistry is not just beneficial but essential. Density Functional Theory (DFT) calculations can provide critical insights into its fundamental properties before embarking on complex synthetic efforts.
Key areas for computational investigation include:
Structural and Electronic Properties: Calculating the optimal geometry, bond lengths, and electronic distribution to understand the influence of the N-carboxy group.
Stability and Decomposition Pathways: Predicting its thermodynamic stability and mapping potential energy surfaces for decomposition pathways like decarboxylation.
Reaction Mechanisms: Modeling transition states for its cycloaddition or nucleophilic addition reactions to predict reactivity, regioselectivity, and stereoselectivity.
These theoretical predictions can guide experimental design, helping chemists to choose the most promising reaction conditions and substrates. Experimental results, in turn, provide benchmarks for refining and validating the computational models, creating a powerful feedback loop for accelerating discovery.
Potential for this compound in Emerging Fields of Chemical Science
While speculative, the unique structure of this compound suggests potential applications in several emerging fields, drawing parallels with known N-oxide chemistry.
Medicinal Chemistry: Many N-oxide-containing heterocycles are explored as prodrugs, particularly for targeting hypoxic tumors where they can be reduced to release an active cytotoxic agent. The N-carboxy functionality could be used to tune solubility or to target specific biological transporters before the molecule is activated by reduction.
Energetic Materials: The introduction of N-oxide functionalities is a known strategy to improve the density and detonation performance of energetic materials by improving the oxygen balance. While simple N-carboxynitrones are unlikely to be energetic materials themselves, the functional group could serve as a novel building block or precursor for more complex, high-energy-density molecules.
Materials Science: The carboxyl group offers a handle for grafting the molecule onto surfaces or incorporating it into polymers. This could lead to new materials with unique redox properties or surfaces that can participate in subsequent chemical transformations.
The exploration of these potentials is a long-term goal, contingent on first overcoming the fundamental challenges of synthesis and characterization.
Q & A
Q. What analytical methods are recommended for quantifying N-oxides in complex biological matrices?
To quantify N-oxides in biological samples, combine gas chromatography-mass spectrometry (GC-MS) with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . For example, on-line solid-phase extraction (SPE) coupled with UHPLC-MS/MS reduces manual preparation and achieves a limit of quantification (LLOQ) of 10 µg/kg in plant matrices, with linear regression (r² > 0.99) and signal-to-noise ratios >10 . For microbial metabolites like trimethylamine N-oxide (TMAO), GC-MS protocols should include rigorous sample preparation steps to avoid contamination and ensure reproducibility, such as derivatization and internal standardization .
Q. How can computational models predict the mutagenic potential of aromatic N-oxides?
Use structure-activity relationship (SAR) fingerprinting to analyze public and proprietary databases. Predefined aromatic N-oxide substructures (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) are matched against mutagenicity data to identify subclasses with high risk. For instance, public data led to downgrading the general aromatic N-oxide alert but confirmed specific subclasses (e.g., quindioxin derivatives) as high-risk mutagenic alerts . Tools like Leadscope’s expert-rule-based model integrate these findings for enhanced predictive accuracy .
Q. What are the critical considerations in sample preparation for accurate N-oxide quantification?
Key steps include:
- Homogenization and stabilization : Immediate freezing of biological samples to prevent metabolite degradation.
- Derivatization : For GC-MS, use reagents like BSTFA to enhance volatility of polar N-oxides.
- Matrix cleanup : On-line SPE minimizes manual steps and improves recovery rates in complex matrices like plant extracts .
- Validation : Include blanks and spiked controls to assess extraction efficiency and matrix effects .
Advanced Research Questions
Q. What experimental designs are optimal for assessing cellular uptake mechanisms of N-oxides in cancer models?
Employ dual in vitro and in vivo models :
- In vitro : Use hepatocellular carcinoma cells (e.g., HepG2, Huh7) to study uptake kinetics. Evidence shows sorafenib N-oxide uptake is independent of OCT1 transporters, suggesting the need for CRISPR screens to identify alternative transporters .
- In vivo : Utilize knockout mouse models (e.g., Oct1-deficient mice) to validate findings. Measure plasma and tissue concentrations via LC-MS/MS to correlate transport mechanisms with pharmacokinetics .
Q. How should researchers address spatial variability when analyzing environmental N-oxide fluxes?
Apply linear mixed-effect (LME) models to account for nested variability (e.g., landscape vs. land use effects). For example:
- Test data normality with Shapiro-Wilk’s test and apply logarithmic transformations if needed.
- Use Fisher’s least significant difference (LSD) test for post-hoc comparisons, setting significance at P ≤ 0.05 (or P ≤ 0.09 for high-variability parameters) .
- Include random effects (e.g., sampling site) to isolate fertilization impacts on N-oxide fluxes in agricultural studies .
Q. How can SAR fingerprints refine mutagenicity alerts for N-oxide subclasses?
Conduct hierarchical substructure analysis to identify high-risk subclasses:
- Generate substructure queries (e.g., fused aromatic rings with N-oxide groups) and screen mutagenicity databases.
- Prioritize subclasses with >70% mutagenic prevalence in both public and proprietary data. For example, benzo[c][1,2,5]oxadiazole 1-oxide subclasses were retained as alerts despite the general aromatic N-oxide class being downgraded .
- Integrate results into predictive software (e.g., Leadscope) to guide synthetic chemistry efforts .
Q. What in vivo models elucidate the role of N-oxides in disease pathogenesis?
- Cardiovascular disease : Perform meta-analyses of plasma TMAO levels across cohorts, using random-effects models to assess dose-response relationships with atrial fibrillation .
- Cancer : Use xenograft models to evaluate N-oxide prodrug activation in tumors. For example, mechlorethamine N-oxide derivatives require redox-sensitive microenvironment studies to assess bioactivation efficiency .
- Thermal stress : Compare TMAO accumulation in elasmobranchs (e.g., sharks) under temperature gradients, noting species-specific regulatory mechanisms .
Methodological Notes
- Data Contradictions : Discrepancies in transporter involvement (e.g., OCT1 independence in sorafenib N-oxide uptake vs. other N-oxides) highlight the need for compound-specific mechanistic studies.
- Validation : Always cross-verify computational mutagenicity predictions with Ames tests or micronucleus assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
